Magl-IN-14
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Overview
Description
Magl-IN-14 is a potent inhibitor of monoacylglycerol lipase (MAGL), an enzyme responsible for the hydrolysis of monoacylglycerols into free fatty acids and glycerol. This compound has shown significant potential in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magl-IN-14 involves several steps, including the preparation of substituted 1,1,1,3,3,3-hexafluoropropan-2-yl 6-azaspiro[2.5]octane-6-carboxylates. The reaction conditions typically involve the use of hexafluoroisopropyl alcohol carbamates, glycol carbamates, azetidone triazole ureas, and benzisothiazolinone derivatives .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput screening methods to ensure the purity and potency of the compound. The production is carried out under controlled conditions to maintain the stability and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Magl-IN-14 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity against MAGL .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hexafluoroisopropyl alcohol, glycol carbamates, and azetidone triazole ureas. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives of hexafluoroisopropyl alcohol carbamates and benzisothiazolinone. These derivatives have shown enhanced inhibitory activity against MAGL .
Scientific Research Applications
Magl-IN-14 has a wide range of scientific research applications, including:
Mechanism of Action
Magl-IN-14 exerts its effects by inhibiting the activity of monoacylglycerol lipase (MAGL). This inhibition leads to an increase in the levels of 2-arachidonoylglycerol (2-AG), an endogenous agonist of cannabinoid receptors CB1 and CB2. The increased levels of 2-AG result in the activation of these receptors, which play a crucial role in various physiological processes, including pain modulation, inflammation, and neuroprotection .
Comparison with Similar Compounds
Magl-IN-14 is unique compared to other MAGL inhibitors due to its high potency and selectivity. Similar compounds include:
JZL184: A global MAGL inhibitor known for its central nervous system-mediated side effects.
LEI-515: A peripherally restricted MAGL inhibitor that does not induce central side effects or dependence.
This compound stands out due to its reversible inhibition and high selectivity towards MAGL, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C17H17F6N3O3 |
---|---|
Molecular Weight |
425.32 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl (2S)-2-(pyridin-3-ylcarbamoyl)-6-azaspiro[2.5]octane-6-carboxylate |
InChI |
InChI=1S/C17H17F6N3O3/c18-16(19,20)13(17(21,22)23)29-14(28)26-6-3-15(4-7-26)8-11(15)12(27)25-10-2-1-5-24-9-10/h1-2,5,9,11,13H,3-4,6-8H2,(H,25,27)/t11-/m1/s1 |
InChI Key |
CHRHYQNEGZRBGS-LLVKDONJSA-N |
Isomeric SMILES |
C1CN(CCC12C[C@@H]2C(=O)NC3=CN=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1CN(CCC12CC2C(=O)NC3=CN=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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